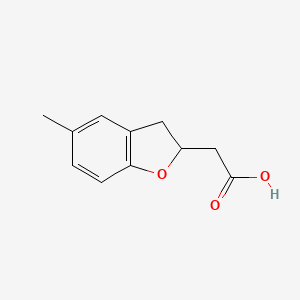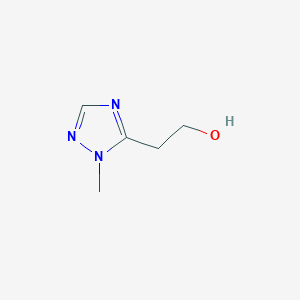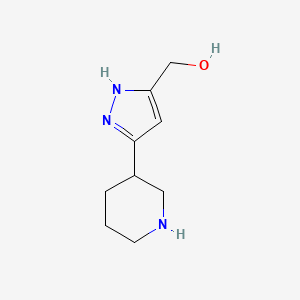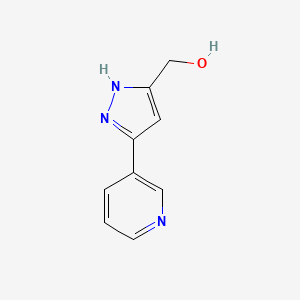
4-(Oxolan-2-yl)piperidin
Übersicht
Beschreibung
4-(Oxolan-2-yl)piperidine is a heterocyclic organic compound with the molecular formula C9H17NO. It consists of a piperidine ring substituted with an oxolane (tetrahydrofuran) ring at the 4-position.
Wissenschaftliche Forschungsanwendungen
4-(Oxolan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
Target of Action
It is known that piperidine, a structural component of 4-(oxolan-2-yl)piperidine, has been observed to have anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
4-(Oxolan-2-yl)piperidine may affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Pharmacokinetics
The compound’s molecular weight is 18527 , which may influence its absorption and distribution in the body.
Result of Action
Piperidine can perform several other anticancer biological processes, such as ros release, activation of mitochondrial cytochrome c, release of bax-protein from mitochondria, and downregulating bcl-2 protein, resulting in a high bax:bcl-2 ratio .
Action Environment
The compound’s storage temperature is room temperature , which may suggest its stability under normal environmental conditions.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(Oxolan-2-yl)piperidine are largely related to its interactions with various biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which plays a crucial role in the process of HIV-1 entry . The compound’s basic nitrogen atom is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Cellular Effects
In terms of cellular effects, 4-(Oxolan-2-yl)piperidine has been shown to have potential antiviral properties. Specifically, it has been evaluated for potential treatment of HIV . The compound’s interaction with the CCR5 receptor can prevent HIV-1 strains from infecting cells .
Molecular Mechanism
At the molecular level, 4-(Oxolan-2-yl)piperidine exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. Its interaction with the CCR5 receptor is particularly noteworthy, as it can prevent the entry of HIV-1 into cells .
Temporal Effects in Laboratory Settings
Its potential as a CCR5 antagonist for the treatment of HIV-1 suggests that it may have long-term effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxolan-2-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This process involves the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: In industrial settings, the production of 4-(Oxolan-2-yl)piperidine may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize cost-effective and scalable reactions, such as cycloaddition and annulation reactions, to form the desired piperidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Oxolan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the oxidation state of the compound, often using hydrogenation techniques.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperidine rings .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Comparison: 4-(Oxolan-2-yl)piperidine is unique due to the presence of both piperidine and oxolane rings, which confer distinct chemical and biological properties. Unlike simple piperidine or pyridine derivatives, this compound exhibits enhanced reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
4-(oxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMCSFGQPLQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297783 | |
| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314966-66-9 | |
| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314966-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)


![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)

![2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1425892.png)



![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)



